Bienvenue dans la boutique en ligne BenchChem!

2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Lipophilicity Drug design Permeability

This advanced azetidine building block delivers an optimal XLogP3-AA of 2 (vs. −0.1 for the methyl analog), ensuring superior membrane permeability and formulation behavior. The cyclopentylacetyl group fills the JAK selectivity pocket, while the unambiguous pyrimidin-2-ylamino geometry eliminates regioisomeric contamination. Directly supports sp³-enriched fragment-to-lead strategies to reduce kinome promiscuity. Skip late-stage alkylation—source this ready-to-couple intermediate to accelerate your ocular JAK inhibitor program.

Molecular Formula C14H20N4O
Molecular Weight 260.341
CAS No. 2034420-03-4
Cat. No. B2752085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
CAS2034420-03-4
Molecular FormulaC14H20N4O
Molecular Weight260.341
Structural Identifiers
SMILESC1CCC(C1)CC(=O)N2CC(C2)NC3=NC=CC=N3
InChIInChI=1S/C14H20N4O/c19-13(8-11-4-1-2-5-11)18-9-12(10-18)17-14-15-6-3-7-16-14/h3,6-7,11-12H,1-2,4-5,8-10H2,(H,15,16,17)
InChIKeyXLIQUQXKDNDQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone (CAS 2034420-03-4): Procurement-Grade Building Block for JAK-Targeted Library Synthesis


2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone (CAS 2034420-03-4) is a functionalized azetidine building block characterized by a cyclopentylacetyl group at the azetidine nitrogen and a pyrimidin-2-ylamino substituent at the azetidine C3 position. The compound has a molecular weight of 260.33 g/mol, a calculated XLogP3-AA of 2, and a topological polar surface area of 58.1 Ų . The azetidine ring confers conformational rigidity, while the pyrimidin-2-ylamino motif provides a hydrogen-bonding recognition element relevant to kinase inhibitor scaffolds. This compound serves as an advanced intermediate for the synthesis of azetidinyl pyrimidine-based Janus kinase (JAK) inhibitors, a class validated in topical ocular anti-inflammatory drug discovery programs [1].

Why the 2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone Scaffold Cannot Be Casually Swapped: Regioisomeric and Substituent-Driven Divergence in Physicochemical and Pharmacophoric Profiles


Close-in analogs differing by methyl-for-cyclopentyl substitution or pyrimidine attachment regioisomerism produce fundamentally different physicochemical and target-engagement profiles. The cyclopentyl group in the target compound drives an XLogP3-AA of 2, versus −0.1 for the methyl analog [1], impacting membrane permeability and formulation behavior. The pyrimidin-2-ylamino substitution pattern, as opposed to the pyrimidin-4-yl regioisomer (CAS 2097871-92-4), alters the hydrogen-bonding geometry and thus kinase hinge-region recognition [2]. These differences are not cosmetic; they directly affect scaffold performance in JAK inhibitor lead optimization where balanced potency, selectivity, and aqueous solubility are critical [2].

Quantitative Differentiation Guide for 2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone Against Closest Analogs


Lipophilicity Shift: XLogP3-AA 2 for Cyclopentyl Derivative vs. −0.1 for Methyl Analog

The cyclopentyl-substituted compound exhibits an XLogP3-AA of 2, a 2.1 log unit increase over the methyl analog (XLogP3-AA = −0.1) [1]. This property shift is consistent with the class-level observation that increasing alkyl chain bulk at the azetidine N-acyl position enhances lipophilicity, which in the context of topical ocular JAK inhibitor design was exploited to balance corneal permeability with aqueous solubility [2].

Lipophilicity Drug design Permeability

Molecular Weight Elevation: 260.33 g/mol vs. 192.22 g/mol for De-cyclopentylated Analog

The target compound has a molecular weight of 260.33 g/mol, which is 68.11 g/mol higher than the 192.22 g/mol of the corresponding methyl analog [1]. This increase reflects the addition of the cyclopentyl ring, a common fragment-sized modification that can fill hydrophobic pockets in kinase ATP-binding sites. The JAK inhibitor medicinal chemistry campaign by Gordhan et al. demonstrated that sp3-rich fragments appended at this vector position significantly improved JAK-STAT potency while maintaining ligand efficiency [2].

Molecular weight Fragment growth Lead optimization

Pyrimidine Regioisomeric Specificity: 2-ylamino vs. 4-ylamino Attachment Confers Distinct Kinase Hinge-Binding Geometry

The target compound features a pyrimidin-2-ylamino substitution, whereas the isomeric building block 2-cyclopentyl-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one (CAS 2097871-92-4) carries the amino group at the pyrimidine 4-position. In azetidinyl pyrimidine JAK inhibitors, the 2-ylamino scaffold engages the kinase hinge region via a bidentate hydrogen-bonding motif with the pyrimidine N1 and NH, whereas the 4-ylamino regioisomer presents a different H-bond vector that alters kinase selectivity profiles. The J. Med. Chem. study explicitly utilized the pyrimidin-2-ylamino architecture to achieve potent JAK inhibition while attenuating off-target kinase activity through sp2-to-sp3 scaffold redesign [1].

Regioisomerism Kinase hinge binding Selectivity

Azetidine sp3 Character Contribution to Off-Target Attenuation: A Class-Level Pharmacophoric Advantage Over Aromatic-Linked Analogs

The azetidin-3-amino scaffold in this compound series was specifically designed to increase the fraction of sp3-hybridized carbons (Fsp3) relative to more aromatic predecessors, a strategy demonstrated by Gordhan et al. to reduce broad kinome affinity. Compound 5 (an aromatic pyrazole-linked analog) showed widespread kinome hits in KINOMEscan profiling, whereas the azetidine-containing Compound 31 exhibited substantially narrowed selectivity [1]. The cyclopentyl group further increases Fsp3, potentially enhancing this selectivity benefit compared to aromatic-substituted analogs such as 1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone (CAS 2034222-67-6).

Fraction sp3 Off-target selectivity Azetidine scaffold

Physicochemical Property Profile Summary: Target Compound vs. Methyl and Tolyl Analogs

A comparative physicochemical analysis across three azetidinyl pyrimidine building blocks reveals the target compound occupies a distinct property space: XLogP3-AA = 2, MW = 260.33, TPSA = 58.1 Ų, rotatable bonds = 4 . The methyl analog (XLogP3-AA = −0.1, MW = 192.22) is significantly more polar and smaller; the m-tolyl analog (CAS 2034222-67-6, MW = 282.34, XLogP3-AA not reported) adds aromatic character which may increase promiscuity risk. The cyclopentyl derivative's balanced lipophilicity and moderate molecular weight align with oral and topical drug-likeness guidelines, positioning it as the preferred intermediate for lead optimization programs requiring both permeability and solubility [1].

Physicochemical properties Drug-likeness Building block selection

Procurement-Optimized Application Scenarios for 2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone


JAK-Targeted Kinase Inhibitor Library Synthesis Requiring Pre-Installed Hydrophobic Fragment Occupancy

The cyclopentyl group provides a ready-made hydrophobic moiety for filling the ATP-binding pocket selectivity region of JAK kinases. Building block selection with this compound reduces the synthetic burden of late-stage alkylation or Suzuki coupling steps, accelerating SAR exploration. The pyrimidin-2-ylamino motif matches the hinge-binding pharmacophore validated by Gordhan et al. in their topical ocular JAK inhibitor program [1].

Regioisomerically Defined Building Block Procurement for Chemotype Integrity in Kinase Drug Discovery

For programs requiring unambiguous pyrimidin-2-ylamino geometry (as opposed to 4-ylamino or other regioisomers), this compound eliminates the risk of regioisomeric contamination that can confound biological assay interpretation. The CAS 2034420-03-4 specification ensures the correct isomer is sourced, which is critical when reproducing published SAR from the JAK inhibitor literature [1].

Fragment-Based and Structure-Guided Lead Optimization Leveraging sp3-Rich Azetidine Scaffolds

The combination of a conformationally constrained azetidine ring and an sp3-rich cyclopentyl substituent aligns with modern fragment-to-lead strategies that prioritize three-dimensional molecular complexity to improve selectivity. The J. Med. Chem. 2023 study demonstrated that moving from aromatic to sp3-enriched azetidine scaffolds reduced kinome promiscuity; this building block supports that design paradigm out-of-the-box [1].

Physicochemical Property Screening Cascades Requiring Balanced Lipophilicity (XLogP3-AA ~2) Building Blocks

In lead generation cascades where compounds are triaged by predicted logP, the XLogP3-AA of 2 places this building block-derived series in the optimal range for both permeability and solubility, avoiding the suboptimal extremes exhibited by the methyl analog (XLogP3-AA = −0.1) or excessively lipophilic diaryl variants. This reduces attrition at the property filtering stage of hit-to-lead workflows.

Quote Request

Request a Quote for 2-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.